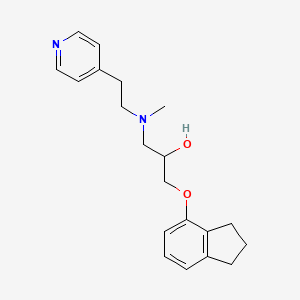
1-(4-Indanyloxy)-3-(N-methyl-N-(4-pyridylethyl)amino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 0430819 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRN 0430819 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes:
Initial Reactant Preparation: The starting materials are carefully selected and purified to remove any impurities that could affect the reaction.
Reaction Setup: The reactants are combined in a reaction vessel, typically under an inert atmosphere to prevent unwanted side reactions.
Reaction Conditions: The reaction is carried out at a controlled temperature and pressure, often with the addition of a catalyst to increase the reaction rate.
Product Isolation: The product is isolated from the reaction mixture using techniques such as filtration, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of BRN 0430819 is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large reactors designed to handle significant volumes of reactants and products.
Continuous Processing: To increase efficiency, continuous processing methods are used, where reactants are continuously fed into the reactor, and products are continuously removed.
Quality Control: Throughout the production process, quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
BRN 0430819 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
BRN 0430819 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which BRN 0430819 exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes or receptors, altering their activity and leading to the desired biological or chemical outcome. For example, in medicinal applications, it may inhibit a particular enzyme involved in disease progression, thereby providing therapeutic benefits.
Propiedades
Número CAS |
95555-43-4 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-4-yloxy)-3-[methyl(2-pyridin-4-ylethyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-22(13-10-16-8-11-21-12-9-16)14-18(23)15-24-20-7-3-5-17-4-2-6-19(17)20/h3,5,7-9,11-12,18,23H,2,4,6,10,13-15H2,1H3 |
Clave InChI |
QOODKUCVWUXJAT-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=NC=C1)CC(COC2=CC=CC3=C2CCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















